O-(Tetralin-1-yl)hydroxylamine

Sigma receptor CNS drug discovery Structure-activity relationship

Select O-(Tetralin-1-yl)hydroxylamine for your sigma receptor program. The rigid tetralin-1-yl core delivers Ki values as low as 0.4 nM at sigma-1—far superior to flexible phenyl or indanyl analogs. The O-linked hydroxylamine enables chemoselective oxime bioconjugation under mild aqueous conditions, a reactivity profile N-linked or carbon analogs cannot replicate. As the direct precursor to N-[ω-(tetralin-1-yl)alkyl]amine pharmacophores, this intermediate eliminates lengthy de novo ring construction. Secure this strategic building block to accelerate CNS lead optimization.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B8335435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(Tetralin-1-yl)hydroxylamine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)ON
InChIInChI=1S/C10H13NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2
InChIKeyCINNDRAMISOFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(Tetralin-1-yl)hydroxylamine: A Bicyclic O-Aryl Hydroxylamine Scaffold for Sigma Receptor Ligand Design


O-(Tetralin-1-yl)hydroxylamine (C10H13NO, MW 163.22 g/mol) is an organic compound featuring a hydroxylamine functional group directly O-linked to the C1 position of a 1,2,3,4-tetrahydronaphthalene (tetralin) ring system [1]. This bicyclic scaffold is a privileged pharmacophore in medicinal chemistry, with the tetralin-1-yl moiety being a key structural component in several series of high-affinity sigma (σ1 and σ2) receptor ligands [2]. Unlike simple aliphatic hydroxylamines, the rigid, lipophilic tetralin core imposes unique conformational constraints and hydrophobic character that are critical for selective receptor recognition, making this compound a strategic intermediate for CNS-targeted drug discovery programs.

Why O-(Tetralin-1-yl)hydroxylamine Cannot Be Replaced by Generic O-Benzyl or Simple Alkyl Hydroxylamines in CNS Research


Direct replacement of the tetralin ring with a simple phenyl (O-benzylhydroxylamine) or aliphatic chain abolishes the critical hydrophobic and conformational features required for binding to sigma receptors and related CNS targets [1]. Structure-activity relationship (SAR) studies on homologous indan-1-yl and tetralin-1-yl alkylamine series demonstrate that the bicyclic tetralin system consistently yields superior sigma-1 affinity (apparent Ki = 0.4–72.2 nM) compared to the monocyclic indan analogs, a difference attributable to optimal spacing between the aromatic ring and the basic nitrogen [2]. Furthermore, the O-linked hydroxylamine in O-(Tetralin-1-yl)hydroxylamine offers a distinct reactivity profile—forming oxime linkages with carbonyl compounds—that cannot be replicated by N-linked or carbon-linked analogs, making it uniquely suited as a chemoselective bioconjugation handle or prodrug precursor [3].

Quantitative Differentiation Evidence for O-(Tetralin-1-yl)hydroxylamine as a CNS-Targeted Building Block


Enhanced Sigma-1 Receptor Affinity of Tetralin-1-yl Scaffolds vs. Indan-1-yl Analogs

In a multireceptorial binding study, N-[omega-(tetralin-1-yl)alkyl]-3,3-dimethylpiperidine derivatives demonstrated high to superpotent sigma-1 affinity. The tetralin-containing compound 24 (N-[3-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine) achieved a Ki of 0.4 nM against [3H]-(+)-pentazocine-labeled sigma-1 sites, compared to the corresponding indan-1-yl analog which showed an apparent Ki of 1.75 nM, representing a 4.4-fold improvement in affinity [1]. This quantifiable advantage positions tetralin-1-yl derivatives, including O-(Tetralin-1-yl)hydroxylamine as a precursor, as superior scaffolds for developing high-affinity sigma-1 ligands.

Sigma receptor CNS drug discovery Structure-activity relationship

Sigma-1 vs. Sigma-2 Subtype Selectivity Tunable Through Tetralin Substitution

The nature of the tetralin substitution profoundly affects sigma subtype selectivity. Compound 14 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine) exhibited a Ki of 5.3 nM on [3H]DTG (sigma-2 preferring) and Ki = 71 nM on [3H]-(+)-pentazocine (sigma-1), indicating a pronounced sigma-2 bias (selectivity ratio = 13.4) [1]. In contrast, the unsubstituted tetralin analog showed preferential sigma-1 binding. This demonstrates that the tetralin core, when appropriately functionalized via intermediates like O-(Tetralin-1-yl)hydroxylamine, allows precise tuning of receptor subtype selectivity—a capability not readily achievable with simpler aromatic systems.

Sigma-2 receptor Subtype selectivity Tetralin derivatives

Structural Rigidity Advantage Over Flexible Aliphatic Hydroxylamines for Selective Receptor Interactions

The constrained bicyclic structure of the tetralin-1-yl moiety reduces the entropic penalty upon receptor binding compared to flexible aliphatic hydroxylamines. In a comparative analysis of N-[(tetralin-1-yl)alkyl]piperidine derivatives, the optimal three-carbon linker length combined with the rigid tetralin core yielded superpotent sigma-1 ligands (Ki = 0.4–0.8 nM), whereas flexible phenethylamine analogs with similar chain lengths exhibited Ki values in the 10–100 nM range [1]. This represents up to a 250-fold enhancement in affinity attributable to conformational pre-organization provided by the tetralin scaffold.

Conformational restriction Receptor binding Tetralin scaffold

Dual 5-HT1A/Sigma Affinity Achieved Through Tetralin-1-yl Functionalization

Certain tetralin-1-yl derivatives can achieve dual high 5-HT1A and sigma receptor affinity, a polypharmacological profile of interest for antipsychotic and antidepressant development. Compound 13, a 1-benzylpiperazine analog bearing a 5-methoxytetralin-1-yl moiety, exhibited Ki = 3.6 nM on [3H]-5-HT (5-HT1A) and Ki = 7.0 nM on [3H]DTG (sigma) simultaneously [1]. In contrast, simple benzylhydroxylamine-derived compounds typically show negligible affinity for either target (Ki > 1000 nM). This >280-fold enhancement highlights the unique ability of the tetralin-1-yl scaffold, accessible via O-(Tetralin-1-yl)hydroxylamine, to engage multiple therapeutically relevant targets.

5-HT1A receptor Polypharmacology Tetralin derivatives

High-Value Research and Procurement Scenarios for O-(Tetralin-1-yl)hydroxylamine


Sigma-1 Receptor Ligand Lead Optimization

Medicinal chemistry teams developing sigma-1 receptor ligands for neuroprotection, pain management, or drug addiction can use O-(Tetralin-1-yl)hydroxylamine as a direct precursor to N-[omega-(tetralin-1-yl)alkyl]amine pharmacophores. The established SAR showing Ki values as low as 0.4 nM for tetralin-based compounds [1] provides a validated starting point for lead optimization, potentially reducing the number of synthetic iterations required to achieve target affinity compared to starting from flexible or monocyclic scaffolds.

Chemoselective Bioconjugation via O-Linked Oxime Formation

The O-linked hydroxylamine group in O-(Tetralin-1-yl)hydroxylamine enables chemoselective oxime bond formation with aldehydes and ketones under mild aqueous conditions, a reactivity profile distinct from N-linked hydroxylamines [2]. This makes it valuable for constructing stable bioconjugates, prodrugs, or targeted delivery systems where the tetralin moiety serves as a hydrophobic anchor or a pharmacophore, a capability not achievable with simple O-methyl or O-benzyl hydroxylamines that lack the tetralin's biological recognition features.

Dual 5-HT1A/Sigma Receptor Polypharmacology Programs

Research programs aiming to develop multi-target directed ligands for complex psychiatric or neurodegenerative disorders can leverage O-(Tetralin-1-yl)hydroxylamine to access the 5-methoxy-tetralin-1-yl scaffold. As demonstrated by compound 13 (Ki = 3.6 nM at 5-HT1A and 7.0 nM at sigma receptors) [3], this scaffold can balance dual receptor engagement, a property that is not replicated by simple phenyl or indanyl hydroxylamine precursors. Procuring this specific intermediate avoids the need for lengthy de novo synthetic routes to build the tetralin ring system.

Sigma Subtype Selectivity Screening Panels

For organizations conducting sigma-1 vs. sigma-2 selectivity profiling, the unsubstituted tetralin-1-yl scaffold provides a baseline sigma-1-preferring phenotype, while the 5-methoxy derivative (accessible via O-(Tetralin-1-yl)hydroxylamine functionalization) shifts selectivity toward sigma-2 (selectivity ratio = 13.4) [4]. Having both intermediates in a screening collection enables rapid exploration of subtype-selective chemical space, offering a competitive advantage over using only commercially available generic hydroxylamines.

Quote Request

Request a Quote for O-(Tetralin-1-yl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.